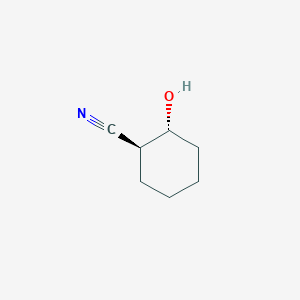

trans-2-Cyano-1-cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

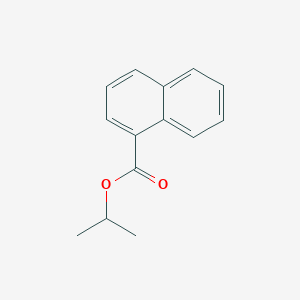

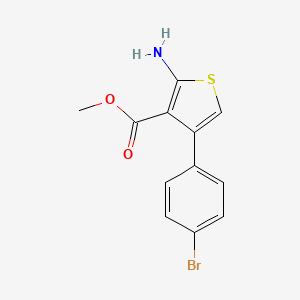

Trans-2-Cyano-1-cyclohexanol is a chemical compound with the molecular formula C7H11NO . It is used in laboratory chemicals .

Molecular Structure Analysis

The this compound molecule contains a total of 20 bonds. There are 9 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 nitrile(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 125.168 Da . More specific physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Trans-2-Cyano-1-cyclohexanol is valuable in asymmetric synthesis. For instance, it is used in the preparation of optically active trans-2-(arylthio or alkylthio)cyclohexanols through the asymmetric ring-opening of cyclohexene oxide with various arylthiols or alkylthiols. This process is catalyzed by zinc Lg-tartrate, a heterogeneous chiral Lewis acid catalyst, achieving enantiomeric excesses of 52–85% (Yamashita & Mukaiyama, 1985).

Precursor for Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing pharmaceutical intermediates. A study detailed the two-step process synthesis of trans-4-(N-acetylamido)cyclohexanol, which is an important precursor for the hydrochloride salt of trans-4-aminocyclohexanol, a pharmaceutical intermediate. The process involved acetylation and hydrogenation steps, with high selectivity and conversion rates (Li Jia-jun, 2012).

Conformational Studies

The compound also plays a role in studying conformational changes in molecules. Research on trans-2-(azaarylsulfanyl)cyclohexanol derivatives showed that they could act as potential pH-triggered conformational switches. These studies are crucial for understanding molecular interactions and designing molecules with specific behaviors (Ruyonga, Mendoza, & Samoshin, 2019).

Enzymatic Resolutions

This compound is used in enzymatic resolutions, for instance, in the kinetic resolution of racemic trans-2-methyl-1-cyclohexanol. This process involves transesterification in a membrane reactor and explores the use of lipases for enantioselective conversions (Ceynowa & Rauchfleisz, 2001).

Biocatalysis

The compound is also involved in biocatalytic processes. For example, it was used in the synthesis of chiral cyclic secondary alcohols via the enzymatic reduction of selenocyclohexanone using whole fungal cells. This approach highlights the potential of using biocatalysts in producing chiral alcohols (Piovan et al., 2007).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by trans-2-Cyano-1-cyclohexanol and their downstream effects are currently unknown

Pharmacokinetics

The compound’s melting point is reported to be between 46°c and 49°c , which may influence its bioavailability and pharmacokinetic properties.

Biochemische Analyse

Biochemical Properties

trans-2-Cyano-1-cyclohexanol participates in various biochemical reactions, primarily due to its functional groups. The hydroxyl group allows it to form hydrogen bonds, while the cyano group can engage in nucleophilic and electrophilic interactions. This compound interacts with several enzymes and proteins, including oxidoreductases and transferases, which facilitate its conversion into other biologically active molecules. For instance, this compound can be oxidized by alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound can inhibit certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have distinct biochemical effects. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its oxidation and reduction. Enzymes such as alcohol dehydrogenases and cytochrome P450s play a crucial role in its metabolism, converting it into various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its localization and concentration, thereby influencing its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular environment .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of trans-2-Cyano-1-cyclohexanol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Cyclohexanone", "Sodium cyanide", "Benzaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with sodium cyanide in ethanol to form the intermediate compound, trans-2-Cyano-1-cyclohexanone.", "Step 2: The intermediate compound is then reacted with benzaldehyde in the presence of sodium hydroxide to form the intermediate, trans-2-(benzylideneamino)-1-cyclohexanol.", "Step 3: The intermediate is then reduced using hydrogen gas and a palladium catalyst to form the final product, trans-2-Cyano-1-cyclohexanol.", "Step 4: The final product is purified using hydrochloric acid to remove any impurities and obtain the pure compound." ] } | |

CAS-Nummer |

63301-31-5 |

Molekularformel |

C7H11NO |

Molekulargewicht |

125.17 g/mol |

IUPAC-Name |

(1R,2S)-2-hydroxycyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7+/m1/s1 |

InChI-Schlüssel |

MFPCXQNVYPKUSM-RQJHMYQMSA-N |

Isomerische SMILES |

C1CC[C@@H]([C@H](C1)C#N)O |

SMILES |

C1CCC(C(C1)C#N)O |

Kanonische SMILES |

C1CCC(C(C1)C#N)O |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1634354.png)

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)

![N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B1634363.png)

![N-(furan-2-ylmethyl)-1-[(4-methylphenyl)carbamoylamino]cyclohexane-1-carboxamide](/img/structure/B1634365.png)

![Ethyl 2,4-dioxo-4-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B1634387.png)